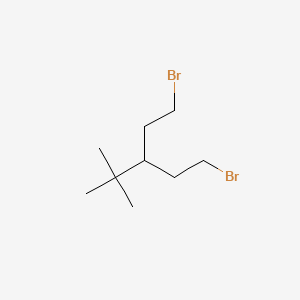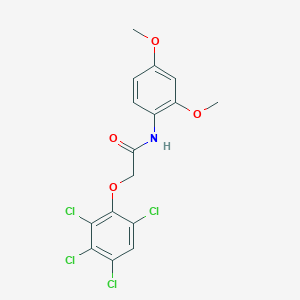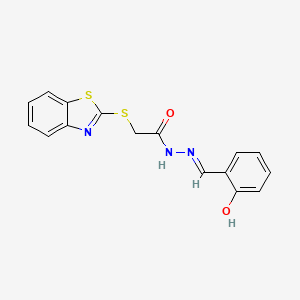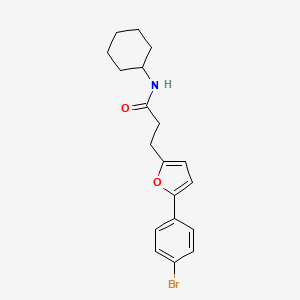
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of two bromine atoms attached to a pentane backbone, which also features two methyl groups at the fourth carbon position. The molecular formula for this compound is C9H18Br2, and it is commonly used in organic synthesis and various chemical reactions.
準備方法
The synthesis of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be achieved through several routes. One common method involves the bromination of 4,4-dimethylpentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds via a free radical mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4,4-dimethyl-1-pentene.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.
科学的研究の応用
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, including polymers and resins, where its bromine atoms can impart specific properties such as flame retardancy.
Chemical Biology: Researchers use this compound to study the effects of brominated organic molecules on biological systems, including their interactions with proteins and nucleic acids.
作用機序
The mechanism of action of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane can be compared to other similar compounds, such as:
1-Bromo-3-(2-bromoethyl)hexane: This compound has a similar structure but with a hexane backbone instead of a pentane backbone. It exhibits similar reactivity but may have different physical properties due to the longer carbon chain.
1-Bromo-3-(2-bromoethyl)butane: This compound has a butane backbone and is shorter than this compound. It may undergo similar reactions but with different reaction rates and conditions.
1-Bromo-3-(2-bromoethyl)cyclohexane: This compound features a cyclohexane ring, which can introduce steric effects and influence the reactivity and selectivity of chemical reactions.
特性
CAS番号 |
758-75-8 |
|---|---|
分子式 |
C9H18Br2 |
分子量 |
286.05 g/mol |
IUPAC名 |
1-bromo-3-(2-bromoethyl)-4,4-dimethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,3)8(4-6-10)5-7-11/h8H,4-7H2,1-3H3 |
InChIキー |
PVAPSWVCWOOMNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)




![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
